molecular formula C4H4F3N3 B1319687 5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 852443-61-9

5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B1319687
CAS No.: 852443-61-9
M. Wt: 151.09 g/mol
InChI Key: WVORIWCOSAWJJE-UHFFFAOYSA-N
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Description

The compound “5-(trifluoromethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Trifluoromethyl group containing pyrazole-3-carboxamide derivative is synthesized and the structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical and Chemical Properties Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

5-(Trifluoromethyl)-1H-pyrazol-3-amine is utilized in synthesizing various pyrazole derivatives. For instance, efficient synthesis methods have been developed for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, indicating the compound's role as a versatile intermediate in chemical synthesis (Prabakaran, Khan, & Jin, 2012).

Anticancer Potential

Research has explored the potential anticancer properties of compounds derived from this compound. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from a related compound, have shown promising bioactivity against various cancer cell lines, highlighting the potential of these derivatives in cancer treatment (Chavva et al., 2013).

Antimicrobial and Antitubercular Agents

Certain fluorinated pyrazolo-1,2,3-triazole hybrids starting from a similar compound have been evaluated for their antimycobacterial activity. Some of these compounds have demonstrated significant potential as antimycobacterial agents, opening avenues for new treatments against tuberculosis (Emmadi et al., 2015).

Agricultural Applications

In the agricultural sector, derivatives of this compound have been studied for their insecticidal activities. Novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown effectiveness against various lepidopteran pests, suggesting their use as potential insecticides (Wu et al., 2017).

Mechanism of Action

After monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase, and its triphosphate competes with dTTP for incorporation into the DNA strand synthesized by DNA polymerase .

Safety and Hazards

Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. With due significance, this review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVORIWCOSAWJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005746
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852443-61-9, 1028843-19-7
Record name 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(trifluoromethyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5.00 g, 27 mmol) and hydrazine (1.05 g) in anhydrous EtOH (20 mL) was stirred at 80° C. in a sealed vial overnight. The reaction was quenched with water (50 mL), and extracted with EtOAc (100 ml, then 2×50 mL). The EtOAc layers were combined and sequentially washed with water (25 mL), brine (25 mL), dried over Na2SO4 and evaporated to give a light brown oily residue. The crude product was purified by silica chromatography (30-100% EtOAc in hexanes gradient) to give 5-(trifluoromethyl)-1H-pyrazol-3-amine as an off white solid; ESMS m/z 152.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the presence of a trifluoromethyl group in both compounds suggests potential similarities in their structures, it's not definitive. The planarity of the pyrazole ring in 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine [] is also influenced by the other substituents on the ring, namely the chlorophenyl and methyl groups. Therefore, we cannot definitively conclude whether 5-(trifluoromethyl)-1H-pyrazol-3-amine would also have a planar pyrazole ring without further investigation using techniques like X-ray crystallography or computational modeling.

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